Acitretin-d3 O-β-D-Glucuronide
Description
Acitretin-d3 O-β-D-Glucuronide is a deuterated glucuronide metabolite of Acitretin, a second-generation retinoid used primarily for treating severe psoriasis and other keratinization disorders. The compound serves as a critical reference standard in pharmaceutical development, particularly for analytical method validation, quality control, and regulatory submissions (e.g., ANDA, NDA) . Its structure features a glucuronic acid moiety conjugated to the hydroxyl group of Acitretin-d3, a deuterated analog of Acitretin, which enhances metabolic stability and facilitates pharmacokinetic studies. The glucuronidation process reduces systemic toxicity by increasing hydrophilicity, promoting renal excretion, and minimizing bioaccumulation .
Properties
Molecular Formula |
C₂₇H₃₁D₃O₉ |
|---|---|
Molecular Weight |
505.57 |
Synonyms |
1-9-[(4-Methoxy-d3)-2,3,6-trimethylphenyl]-3,7-dimethyl-2,4,6,8-nonatetraenoate β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Glucuronidated Compounds
Structural and Functional Diversity
Glucuronides vary significantly based on their parent compounds and conjugation sites. Below is a comparative analysis of Acitretin-d3 O-β-D-Glucuronide with structurally distinct glucuronides:
Key Observations :
- Parent Compound Class: this compound derives from a retinoid, unlike flavonoid-based glucuronides (e.g., quercetin, hesperetin). This structural distinction dictates divergent therapeutic targets: retinoids modulate epidermal differentiation, while flavonoids exhibit antioxidant or anti-inflammatory effects .
- Metabolic Stability: Deuterium labeling in Acitretin-d3 enhances metabolic stability compared to non-deuterated flavonoid glucuronides, which are prone to rapid hydrolysis by β-glucuronidase in vivo .
- Analytical Challenges : Differentiation of isomeric glucuronides (e.g., quercetin-3-O- vs. 7-O-glucuronide) requires advanced techniques like ion/molecule reaction tandem mass spectrometry, whereas this compound is analyzed via standardized HPLC-MS protocols due to its well-characterized structure .
Pharmacokinetic and Metabolic Profiles
- This compound: As a deuterated metabolite, it demonstrates prolonged plasma half-life compared to non-deuterated Acitretin glucuronide, making it ideal for tracer studies in pharmacokinetic models .
- Quercetin Glucuronides: After oral administration, quercetin glucosides are hydrolyzed and reconjugated to glucuronides (e.g., quercetin-3-O-β-D-glucuronide), which dominate in plasma.
- Hesperetin Glucuronides : Hesperetin-7-O- and 3′-O-glucuronides are major circulating metabolites in humans, with partial PPARγ agonism distinct from thiazolidinedione drugs .
Analytical and Regulatory Considerations
- This compound : Complies with stringent USP, EMA, and BP standards, accompanied by detailed Structure Elucidation Reports (SERs) for regulatory compliance .
- Flavonoid Glucuronides: Often lack certified reference materials, complicating quantification in herbal extracts. For example, quercetin-3-O-β-D-glucuronide content in Sclerocarya birrea leaves was quantified via UPLC-MS but required cross-validation with synthetic standards .
Q & A
Basic Research Questions
Q. What enzymatic systems are effective for synthesizing glucuronide metabolites like Acitretin-d3 O-β-D-Glucuronide in vitro?
- Methodology : Recombinant UDP-glucuronosyltransferases (UGTs) expressed in E. coli BL21(DE3) are widely used. For example, Streptomyces chromofuscus-derived UGT GcaC efficiently glucuronidates polyphenols (e.g., resveratrol) at specific hydroxyl positions (4'-O and 3-O) with titers up to 78.381 mg/L in a 1-L reaction system .
- Key Parameters : Optimal pH (6.5–7.5), temperature (30–40°C), and substrate concentration (0.5 mM resveratrol) significantly affect conversion rates. Metal ions like Ca²⁺ and Mg²⁺ enhance activity, while Zn²⁺ inhibits it .
Q. How are glucuronide structures confirmed after synthesis?
- Analytical Workflow :
HPLC-MS/MS : Quantifies yields and detects molecular ions (e.g., [M-H]⁻ for glucuronides).
NMR Spectroscopy : Assigns regioselectivity using ¹H and ¹³C chemical shifts (e.g., quercetin-3-O-β-D-glucuronide shows distinct shifts at δ 5.45 ppm for the anomeric proton) .
Enzymatic Hydrolysis : β-Glucuronidase treatment confirms glucuronic acid linkage .
Advanced Research Questions
Q. How can regioselective glucuronidation be optimized for structurally complex substrates?
- Strategies :
- Substrate Engineering : Modify hydroxyl group accessibility via protective groups (e.g., benzyl groups in kaempferol synthesis) .
- Enzyme Engineering : Directed evolution of UGTs to alter active-site flexibility (e.g., GcaC’s broad specificity for quercetin, apigenin, and zearalenone) .
Q. What factors explain discrepancies between in vitro and in vivo glucuronide metabolite profiles?
- Key Factors :
Isoform Specificity : Human UGT1A1 and UGT1A3 dominate hepatic glucuronidation, while microbial UGTs (e.g., GcaC) lack tissue-specific regulation .
Efflux Transporters : MRP2/BCRP selectively export specific glucuronides (e.g., quercetin-3-O-β-D-glucuronide shows higher biliary excretion) .
pH-Dependent Stability : Glucuronides may hydrolyze in acidic intestinal environments, altering bioavailability .
Contradictions and Limitations
- Microbial vs. Mammalian UGTs : Microbial UGTs (e.g., GcaC) lack the regioselectivity of human isoforms, complicating direct extrapolation of in vitro data to human metabolism .
- Scalability : While E. coli-GcaC achieves ~80% conversion at 0.5 mM substrate, yields drop to 41.7% at 1.0 mM, highlighting substrate inhibition challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
